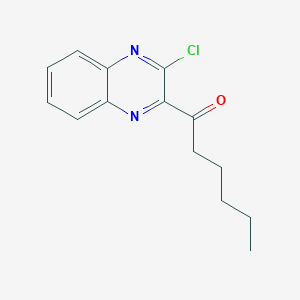![molecular formula C7H7N3O B15278341 6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one](/img/structure/B15278341.png)
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one is a heterocyclic compound that belongs to the pyrido[3,4-d]pyrimidine family. This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring. It is known for its potential biological activities and is used as a scaffold for the development of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the compound can be synthesized by the reaction of 2-aminopyridine with formamide under reflux conditions . Another method involves the use of a visible-light-mediated fluoroalkylation/cyclization tandem process, which constructs the compound in the presence of sodium fluoroalkylsulfonates and avoids the need for external oxidants or photocatalysts .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unsaturated derivatives, such as C5–C6 unsaturated systems.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like air or oxygen for oxidation, reducing agents like hydrogen or hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include unsaturated derivatives, fully saturated compounds, and substituted pyrido[3,4-d]pyrimidines. These products can exhibit different biological activities and properties .
Scientific Research Applications
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one involves its interaction with specific molecular targets and pathways. For example, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. It can also modulate receptor functions by interacting with receptor binding sites and altering their signaling pathways . The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
6,7-Dihydropyrido[3,4-d]pyrimidin-8(5H)-one can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: This compound has a similar bicyclic structure but differs in the degree of saturation and substitution patterns.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This derivative has additional chlorine substituents, which can influence its chemical reactivity and biological activity.
7-Benzyl-2,4-dichloro-5H,6H,8H-pyrido[3,4-d]pyrimidine: This compound features a benzyl group and chlorine substituents, providing unique properties compared to the parent compound.
The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse biological activities, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C7H7N3O/c11-7-6-5(1-2-9-7)3-8-4-10-6/h3-4H,1-2H2,(H,9,11) |
InChI Key |
NIUZVVDOSYWDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=NC=NC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


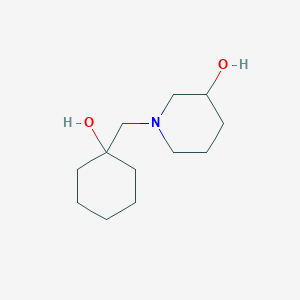
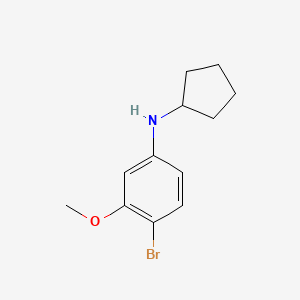
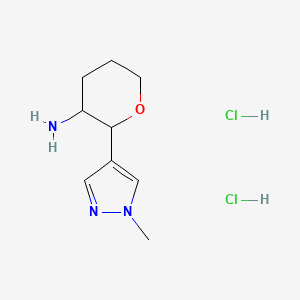
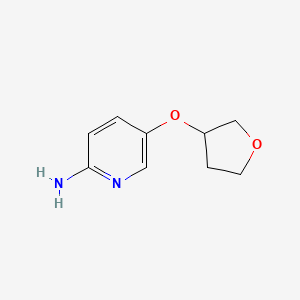
![5-(tert-Butyl) 1-ethyl 8-amino-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B15278277.png)
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)
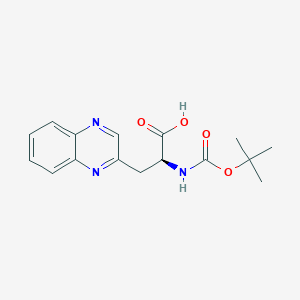



![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
amine](/img/structure/B15278359.png)
